

# An In-depth Technical Guide to the Ethnobotanical Uses of *Salvia polystachya*

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## Compound of Interest

Compound Name: *Linearolactone*

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## Abstract

*Salvia polystachya* Cav., a perennial herbaceous plant native to Mexico and Central America, has a rich history in traditional medicine.[1][2] This technical guide provides a comprehensive overview of the ethnobotanical uses, phytochemical composition, and pharmacological activities of *S. polystachya*, with a focus on its potential for drug discovery and development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological pathways to serve as a valuable resource for the scientific community. The primary reported bioactivity of this plant is its antihyperglycemic effect, attributed to the inhibition of  $\alpha$ -glucosidase and sodium-glucose cotransporter 1 (SGLT1).[2][3] Additionally, studies have indicated its potential anti-inflammatory and antiprotozoal properties. The major bioactive constituents identified include the pentacyclic triterpenoids, ursolic acid and oleanolic acid, as well as a variety of neo-clerodane diterpenoids.[3][4]

## Ethnobotanical Uses

*Salvia polystachya*, commonly known as "chía" or "salvia silvestre", has been traditionally employed in Central American and Mexican folk medicine for a variety of ailments.[1][3] Historical records from the 16th century by Francisco Hernández de Toledo describe its use as a purgative and for treating scabies.[1] In contemporary traditional medicine, it is utilized for:

- **Gastrointestinal Disorders:** It is used to treat dysentery and stomach pain.[1][5]

- Gynecological and Obstetric Aid: An infusion of the entire plant is traditionally consumed to assist in difficult labor.[1]
- Metabolic Conditions: The plant is used in the management of diabetes.[6][7]
- Anti-inflammatory and Analgesic: It is applied for pain relief, including headaches, and to reduce inflammation.[1][8]
- Other Uses: Traditional applications also include use as an antipyretic, for treating urinary retention, managing nasal hemorrhages, and as a hair darkener.[1]

## Phytochemical Composition

The pharmacological activities of *Salvia polystachya* are attributed to its diverse phytochemical constituents. The primary classes of compounds isolated and identified are terpenoids.

Table 1: Major Phytochemicals Isolated from *Salvia polystachya*

Compound Class	Specific Compounds	Plant Part	Reference(s)
Pentacyclic Triterpenoids	Ursolic Acid, Oleanolic Acid	Stems	[3]
Neo-clerodane Diterpenoids	Polystachynes A-E, Salvifaricin, Linearolactone, Dehydrokerlin	Aerial Parts	[9]
Essential Oil Constituents	Germacrene-D, (E)-caryophyllene, Bicyclogermacrene, Caryophyllene oxide	Aerial Parts	[10]

## Pharmacological Activities and Quantitative Data

The most extensively studied pharmacological effect of *Salvia polystachya* is its antihyperglycemic activity. Other reported activities include anti-inflammatory and antiprotozoal

effects.

## Antihyperglycemic Activity

Scientific studies have validated the traditional use of *S. polystachya* for diabetes management. The antihyperglycemic effect is primarily mediated through the dual inhibition of  $\alpha$ -glucosidase and SGLT1.<sup>[2][3]</sup>

Table 2: Quantitative Data on the Antihyperglycemic Effects of *Salvia polystachya*

Sample	Assay	Parameter	Value	Reference(s)
Ethanollic Extract (EESpS)	Intestinal Sucrose Hydrolysis	IC50	734.3 µg/mL	[4]
Intestinal Glucose Absorption	IC50	1536.3 µg/mL	[4]	
Ethyl Acetate Fraction (EtOAcFr)	Intestinal Sucrose Hydrolysis	IC50	573.5 µg/mL	[4]
Intestinal Glucose Absorption	IC50	697.3 µg/mL	[1]	
Ursolic Acid	Intestinal Sucrose Hydrolysis	IC50	739.9 µM	[4]
Intestinal Glucose Absorption	IC50	966.6 µM	[1]	
Oleanolic Acid	Intestinal Sucrose Hydrolysis	IC50	726.3 µM	[4]
Intestinal Glucose Absorption	IC50	849.3 µM	[1]	

## Antiprotozoal Activity

Neo-clerodane diterpenoids isolated from *S. polystachya* have demonstrated activity against *Entamoeba histolytica* and *Giardia lamblia*.

Table 3: Antiprotozoal Activity of Compounds from *Salvia polystachya*

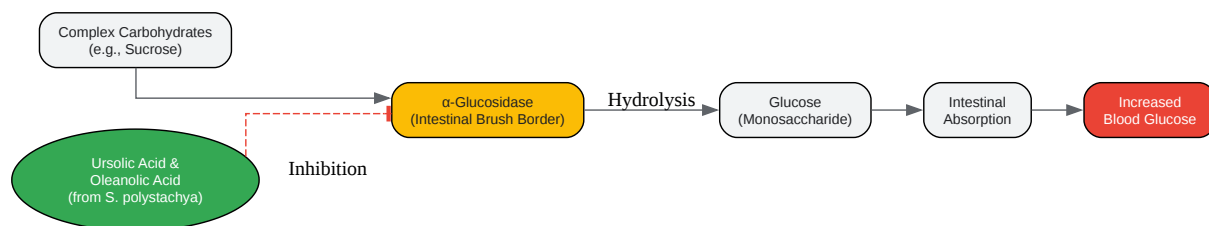
Compound	Organism	IC50	Reference(s)
Linearolactone	Entamoeba histolytica	22.9 $\mu\text{M}$	[1]
Giardia lamblia	28.2 $\mu\text{M}$	[1]	
Polystachyne A	Entamoeba histolytica	117.0 - 160.6 $\mu\text{M}$	[1]
Giardia lamblia	107.5 - 134.7 $\mu\text{M}$	[1]	
Polystachyne B	Entamoeba histolytica	117.0 - 160.6 $\mu\text{M}$	[1]
Giardia lamblia	107.5 - 134.7 $\mu\text{M}$	[1]	
Polystachyne D	Entamoeba histolytica	117.0 - 160.6 $\mu\text{M}$	[1]
Giardia lamblia	107.5 - 134.7 $\mu\text{M}$	[1]	

## Signaling Pathways and Mechanisms of Action

The primary mechanism for the antihyperglycemic effect of *S. polystachya* involves the inhibition of key enzymes and transporters involved in carbohydrate digestion and absorption.

### Inhibition of $\alpha$ -Glucosidase

$\alpha$ -Glucosidase, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides. Ursolic acid and oleanolic acid from *S. polystachya* act as inhibitors of this enzyme, thereby delaying carbohydrate digestion and reducing the postprandial glucose peak.

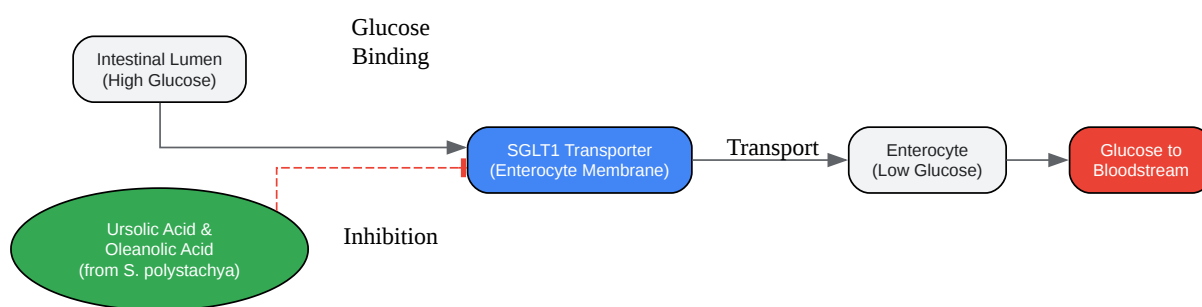


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Inhibition of  $\alpha$ -Glucosidase by *S. polystachya* Compounds.

## Inhibition of SGLT1

The Sodium-Glucose Cotransporter 1 (SGLT1) is responsible for the active transport of glucose from the intestinal lumen into the enterocytes. The bioactive triterpenoids from *S. polystachya* also inhibit SGLT1, further reducing glucose absorption into the bloodstream.



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Inhibition of SGLT1 by *S. polystachya* Compounds.

## Experimental Protocols

This section details the methodologies for key experiments cited in the literature on *Salvia polystachya*.

### Preparation of Plant Extracts

- Plant Material: Dried and ground stems of *S. polystachya* are used.
- Maceration: The plant material is macerated with 96% ethanol at room temperature for 7 days, with the solvent changed daily.
- Filtration and Concentration: The ethanolic extracts are filtered and concentrated under reduced pressure at 40°C using a rotary evaporator to obtain the crude ethanolic extract

(EESpS).

- Fractionation: The EESpS is subjected to fractionation using solvents of increasing polarity, such as ethyl acetate, to isolate fractions for further testing.

## In Vivo Antihyperglycemic Assays

- Animal Model: Type 2 diabetes is induced in mice using a streptozotocin-nicotinamide model.
- Oral Carbohydrate Tolerance Tests (e.g., Oral Sucrose Tolerance Test - OSuTT):
  - Mice are fasted for 12 hours with free access to water.
  - A baseline blood glucose measurement is taken (t=0).
  - The respective treatments (vehicle, extract, fraction, or positive control like acarbose) are administered orally.
  - After 30 minutes, a sucrose load (2 g/kg) is administered orally.
  - Blood glucose levels are measured at 30, 60, 90, and 120 minutes post-sucrose administration.

## Ex Vivo Antihyperglycemic Assays

- Intestinal Sucrose Hydrolysis Assay:
  - A section of the small intestine is removed from a fasted rat.
  - The intestine is washed with Krebs-bicarbonate buffer and cut into 2 cm segments.
  - Each segment is incubated in a solution containing sucrose and the test substance (extract, fraction, or compound) at 37°C.
  - The glucose concentration in the incubation medium is measured at specific time intervals to determine the rate of sucrose hydrolysis.
- Intestinal Glucose Absorption Assay:

- Similar to the sucrose hydrolysis assay, intestinal segments are prepared.
- The segments are incubated in a Krebs-bicarbonate buffer containing glucose and the test substance.
- The disappearance of glucose from the medium over time is measured to quantify absorption.

## Antiprotozoal Activity Assay

- Culturing of Protozoa: *Entamoeba histolytica* and *Giardia lamblia* trophozoites are cultured in appropriate media.
- Incubation with Test Compounds: The cultured trophozoites are incubated with various concentrations of the isolated compounds (e.g., **linearolactone**, polystachynes) for a defined period (e.g., 48 hours).
- Viability Assessment: The viability of the trophozoites is determined using methods such as microscopic counting with a hemocytometer and trypan blue exclusion.
- IC50 Determination: The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.





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General Experimental Workflow for *S. polystachya* Research.

## Conclusion and Future Directions

*Salvia polystachya* represents a valuable source of bioactive compounds with significant therapeutic potential, particularly in the development of novel antihyperglycemic agents. The well-defined mechanisms of action of its primary triterpenoid constituents, ursolic acid and oleanolic acid, on  $\alpha$ -glucosidase and SGLT1 provide a strong foundation for further research.

Future investigations should focus on the synergistic effects of the various compounds within the crude extract, elucidation of the mechanisms of its other traditional uses, such as its anti-inflammatory properties, and preclinical and clinical trials to validate its efficacy and safety in humans. The detailed protocols and quantitative data presented in this guide offer a solid starting point for researchers and drug development professionals to explore the full therapeutic potential of this important medicinal plant.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Ethnobotanical Uses of *Salvia polystachya*]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1675483#understanding-the-ethnobotanical-uses-of-salvia-polystachya>]

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